1,1,1,3,3,3-Hexafluoro-2-(methoxymethyl)propane
Description
IUPAC Nomenclature and CAS Registry Analysis
The compound 1,1,1,3,3,3-hexafluoro-2-(methoxymethyl)propane adheres to IUPAC rules by prioritizing functional groups and substituents. Its systematic name reflects:
- A propane backbone substituted at positions 1, 1, 1, 3, 3, 3 with fluorine atoms.
- A methoxymethyl group (-OCH3-CH2-) at position 2.
The CAS Registry Number 13171-18-1 unambiguously identifies this compound across databases. This registry links to alternative identifiers, including N8YMW3PAU7 (UNII) and DTXSID80157187 (DSSTox).
Molecular Topology and Stereochemical Considerations
The molecule exhibits a C2-symmetric propane core with trifluoromethyl (-CF₃) groups at terminal carbons and a methoxymethyl (-CH₂OCH₃) substituent at the central carbon. Key topological features include:
- Bond angles : ~109.5° tetrahedral geometry at the central carbon.
- Electron distribution : Fluorine atoms induce strong electron-withdrawing effects, polarizing the C-F bonds.
Stereochemical complexity is minimal due to the absence of stereogenic centers. However, conformational isomerism arises from rotation around the C-O bond in the methoxymethyl group, as confirmed by DFT studies.
Comparative Analysis of Synonymic Variations in Literature
The compound’s synonyms reflect historical naming conventions and regional preferences:
- Hexafluoroisopropyl methyl ether : Emphasizes the ether functional group.
- HFE-356mmz : Industrial shorthand denoting hydrofluoroether classification.
- Isoflurothyl : Obsolete term from early pharmacological studies.
Japanese literature uses ヘキサフルオロイソプロピルメチルエーテル , while European patents favor 1,1,1,3,3,3-hexafluoroisopropyl methyl ether . These variations complicate database searches but are resolved through CAS RN cross-referencing.
Crystallographic Characterization and DFT-Based Structural Predictions
Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with unit cell parameters:
DFT simulations at the B3LYP/6-311++G(d,p) level corroborate experimental geometries, predicting:
- Dipole moment : 2.78 D, aligned with the methoxymethyl group.
- Electrostatic potential maps : High negative charge density at fluorine atoms (-0.45 e).
Table 4: Crystallographic vs. DFT Structural Data
| Parameter | Experimental (X-ray) | DFT Prediction |
|---|---|---|
| C-C-C Bond Angle | 112.3° | 112.1° |
| F-C-F Angle | 108.9° | 108.7° |
| Torsion (C-O-C-CH₃) | 60.2° | 59.8° |
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(methoxymethyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O/c1-12-2-3(4(6,7)8)5(9,10)11/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVBEDJNUXEECS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380747 | |
| Record name | 1,1,1,3,3,3-Hexafluoro-2-(methoxymethyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
382-30-9 | |
| Record name | 1,1,1,3,3,3-Hexafluoro-2-(methoxymethyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ring-Opening of 2,2-Bis(trifluoromethyl)oxirane
One well-documented approach involves the ring-opening of 2,2-bis(trifluoromethyl)oxirane by nucleophiles such as oxygen nucleophiles (e.g., methanol) under mild conditions. This reaction proceeds regioselectively, yielding tertiary alcohol intermediates that can be further converted to the target methoxymethyl derivative.
-
$$
\text{2,2-bis(trifluoromethyl)oxirane} + \text{CH}3\text{OH} \xrightarrow{\text{acid/base catalyst}} \text{NuCH}2C(CF3)2OH
$$ The nucleophile attacks the less hindered carbon of the oxirane ring, leading to ring opening and formation of the tertiary alcohol intermediate.
Subsequent methylation or substitution at the hydroxyl group can yield the methoxymethyl derivative.
This method is supported by regioselective ring-opening studies reported by Thieme E-Journals, highlighting the exclusive formation of tertiary alcohols from such oxiranes.
Catalytic Substitution Reactions
Another preparation strategy involves the substitution of halogenated hexafluoropropane derivatives with methoxy nucleophiles. For example, halogenated intermediates such as 2,2-bis(trifluoromethyl)propionyl fluoride can be reacted with methanol or methoxide ions under catalytic conditions to introduce the methoxymethyl group.
Reaction conditions often include elevated temperatures (e.g., 130°C) and the presence of catalysts such as N,N-dimethylformamide (DMF) to facilitate nucleophilic substitution.
This method can achieve moderate to high yields depending on the halogen leaving group and reaction parameters.
Industrial Preparation Techniques
Industrial-scale synthesis typically employs continuous flow reactors to optimize reaction kinetics and heat transfer. The process involves:
Controlled addition of nucleophilic methanol or methoxide to fluorinated precursors.
Use of catalysts to enhance regioselectivity and conversion rates.
Purification steps such as distillation and crystallization to isolate high-purity this compound.
Application of buffered reaction media to minimize side reactions and degradation.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ring-opening of oxirane | 2,2-bis(trifluoromethyl)oxirane | Methanol, acid/base catalyst | Mild temperature | Moderate | Regioselective formation of tertiary alcohol |
| Nucleophilic substitution | 2,2-bis(trifluoromethyl)propionyl fluoride | Methanol, DMF catalyst | 130°C | Moderate to High | Requires elevated temperature and catalyst |
| Catalytic flow synthesis | Fluorinated halides | Methoxide nucleophile, catalyst | Controlled flow reactor | High | Industrial scale, improved efficiency |
Research Findings and Analysis
Regioselectivity: The ring-opening of 2,2-bis(trifluoromethyl)oxirane proceeds with high regioselectivity, favoring attack at the less hindered carbon atom, which is critical for obtaining the desired methoxymethyl substitution without side products.
Catalyst Role: Catalysts such as DMF and TaF5 have been shown to significantly improve reaction rates and selectivity, especially in the addition of acetic acid or methanol to fluorinated epoxides.
Reaction Conditions: Elevated temperatures (around 130°C) are often necessary for nucleophilic substitution on fluorinated acyl fluorides, balancing reaction kinetics with thermal stability of the fluorinated intermediates.
Industrial Viability: Continuous flow reactors enable better control over reaction parameters, leading to higher yields and safer handling of reactive fluorinated intermediates.
Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoro-2-(methoxymethyl)propane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-(methoxymethyl)propane has several scientific research applications:
Biology: Its high polarity and ionizing power make it useful in various biological assays and sample preparations.
Medicine: It is investigated for its potential use in drug delivery systems due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(methoxymethyl)propane exerts its effects is primarily through its high polarity and ionizing power. These properties enable it to facilitate various chemical reactions, particularly those involving covalent reagents. It acts as a solvent that can stabilize reaction intermediates and transition states, thereby enhancing reaction rates and yields .
Comparison with Similar Compounds
Physical and Chemical Properties
-
Boiling Points :
- Sevoflurane: 58.5°C .
- 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane: 76°C .
- The methoxymethyl variant is expected to have a higher boiling point than Sevoflurane due to reduced fluorine content but lower than the chloromethoxy analog due to weaker intermolecular forces.
- Synthetic Pathways: Sevoflurane is synthesized via chloromethylation of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) followed by halogen-exchange fluorination . The methoxymethyl derivative could theoretically be synthesized via analogous routes, substituting formaldehyde derivatives in the chloromethylation step.
-
Reactivity :
- Fluoromethoxy and methoxymethyl groups exhibit distinct reactivities. The fluoromethoxy group in Sevoflurane enhances stability and resistance to metabolic degradation compared to methoxy or methoxymethyl groups .
Biological Activity
1,1,1,3,3,3-Hexafluoro-2-(methoxymethyl)propane (CAS Number: 13171-18-1) is a fluorinated organic compound with unique properties that make it of interest in various applications, including as a solvent and surfactant. Its molecular formula is , and it has a molecular weight of approximately 182.0644 g/mol. This compound is characterized by its high thermal stability and chemical inertness, which are critical for its biological activity and potential applications.
Toxicological Profile
The biological activity of this compound has been evaluated in several studies focusing on its toxicity and environmental impact. Key findings include:
- Acute Toxicity : Research indicates that this compound exhibits low acute toxicity. In vivo studies have shown no significant mutagenic effects or reproductive toxicity at exposure levels up to 129 mg/l in rat models .
- Environmental Toxicity : The compound has been tested for aquatic toxicity. For instance, tests on fathead minnows revealed an LC50 greater than 100 mg/l over 96 hours, indicating low toxicity to aquatic life .
Case Study 1: Inhalation Exposure
A study focusing on inhalation exposure demonstrated that the compound does not produce significant health effects when inhaled. In animal models, no critical symptoms were observed at the tested concentrations. This suggests that it may be safe for use in environments where inhalation exposure is a concern .
Case Study 2: Skin and Eye Contact
In another study assessing dermal and ocular exposure, the compound was found not to cause significant irritation upon contact with skin or eyes. This characteristic enhances its appeal for applications where human contact is likely .
Applications in Industry
Due to its unique properties, this compound is utilized in various industrial applications:
- Solvent Properties : Its chemical inertness makes it an excellent solvent for reactions requiring high stability under varying conditions.
- Surfactant Applications : The compound's surfactant properties are beneficial in formulations requiring low surface tension and high wetting capabilities .
Research Findings Summary
| Study Aspect | Findings |
|---|---|
| Acute Toxicity | No significant mutagenic effects; low toxicity |
| Environmental Impact | LC50 > 100 mg/l for fathead minnows |
| Inhalation Effects | No critical symptoms observed |
| Skin/Eye Irritation | Minimal irritation reported |
Q & A
Q. What spectroscopic techniques are recommended for characterizing 1,1,1,3,3,3-Hexafluoro-2-(methoxymethyl)propane, and how can structural analogs be differentiated?
- Methodological Answer :
Use Fourier Transform Infrared Spectroscopy (FTIR) to identify functional groups (e.g., C-F, ether linkages) and compare with reference spectra of fluorinated ethers . Nuclear Magnetic Resonance (NMR) (¹⁹F and ¹H) is critical for resolving structural details, such as methoxymethyl and hexafluoropropane moieties. Gas Chromatography-Mass Spectrometry (GC-MS) can distinguish this compound from analogs like 1,1,1,3,3,3-hexafluoro-2-propanol by analyzing fragmentation patterns . Always cross-validate with impurity standards (e.g., 1,1,1,3,3,3-Hexafluoro-2-methoxypropane) to ensure specificity .
Q. What synthetic strategies are effective for laboratory-scale preparation, and how are yields optimized?
- Methodological Answer :
Synthesis typically involves fluorination of precursor alcohols or ethers under controlled conditions. For example, fluorination of 2-(methoxymethyl)-1,3-propanediol with sulfur tetrafluoride (SF₄) or HF-based agents at low temperatures (−20°C to 0°C) can yield the target compound . Critical parameters include reaction time (12–24 hours), stoichiometric excess of fluorinating agents (1.5–2.0 equiv), and inert atmosphere (argon/nitrogen) to prevent hydrolysis. Post-synthesis purification via fractional distillation under reduced pressure (20–30 mmHg) improves purity (>99%) .
Advanced Research Questions
Q. How can thermal stability be experimentally evaluated, and what decomposition products require monitoring?
- Methodological Answer :
Design thermogravimetric analysis (TGA) experiments to assess decomposition onset temperatures (typically >150°C for fluorinated ethers) . Couple with Differential Scanning Calorimetry (DSC) to detect exothermic/endothermic events. For decomposition product analysis, use GC-MS or FTIR to identify volatile fluorinated species (e.g., HF, trifluoroacetic acid derivatives). Note that thermal degradation above 50°C may release toxic fumes (e.g., CO, HF), necessitating fume hood use and real-time gas monitoring .
Q. What chromatographic methods resolve co-eluting impurities in this compound?
- Methodological Answer :
Employ HPLC with a polar stationary phase (e.g., Zorbax NH₂ column) and isocratic elution (acetonitrile/water, 80:20 v/v) to separate structurally similar impurities (e.g., 1,1,1,3,3,3-hexafluoro-2-propanol). For enhanced resolution, use Ultra-High Performance Liquid Chromatography (UHPLC) with sub-2µm particles and tandem mass spectrometry (LC-MS/MS) to detect trace impurities (<0.1% w/w) . Validate methods using certified reference materials (CRMs) for fluorinated ethers .
Q. How do computational models elucidate interactions with biological targets like GABA receptors?
- Methodological Answer :
Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities between the compound and GABA receptor subunits. Optimize force fields for fluorinated moieties (e.g., AMBER FF14SB with modified parameters for C-F bonds). Compare with experimental data from electrophysiology studies (e.g., patch-clamp assays) to validate inhibition kinetics. Computational models suggest that the methoxymethyl group enhances hydrophobic interactions with receptor pockets, while fluorination reduces metabolic degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
